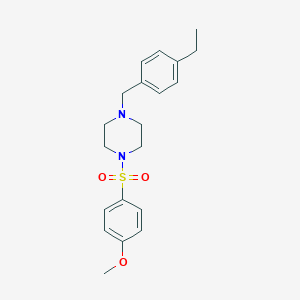
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-18770, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of small molecules known as proteasome inhibitors, which have been shown to have anticancer and anti-inflammatory properties.
作用機序
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one works by inhibiting the proteasome, which is responsible for the degradation of proteins in cells. The proteasome is a large complex of proteins that plays a critical role in regulating cellular processes, including cell division, DNA repair, and apoptosis. By inhibiting the proteasome, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one causes the accumulation of misfolded and damaged proteins, leading to cell death.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent anticancer and anti-inflammatory effects. In cancer cells, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one causes the accumulation of misfolded and damaged proteins, leading to cell death. In addition, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the production of inflammatory cytokines, which play a critical role in the development of inflammatory diseases.
実験室実験の利点と制限
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its potent anticancer and anti-inflammatory activity and its ability to inhibit the proteasome. However, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one also has several limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, including:
1. Further studies on the safety and efficacy of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in humans.
2. Development of new proteasome inhibitors with improved safety and efficacy profiles.
3. Investigation of the potential use of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other anticancer and anti-inflammatory agents.
4. Identification of new targets for proteasome inhibition in cancer and inflammatory diseases.
5. Investigation of the potential use of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as neurodegenerative disorders.
In conclusion, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has shown great potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action, safety, and efficacy in humans, and to identify new targets for proteasome inhibition.
合成法
The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxyphenyl-3-buten-2-one. This intermediate is then reacted with 2-hydroxyethylamine to form 3,4-dimethoxyphenyl-3-(2-hydroxyethylamino)but-2-en-1-one. The final step involves the reaction of this intermediate with phenyl isocyanate to form 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including multiple myeloma, lymphoma, and leukemia. 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one works by inhibiting the proteasome, which is responsible for the degradation of proteins in cells. By inhibiting the proteasome, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one causes the accumulation of misfolded and damaged proteins, leading to cell death.
特性
製品名 |
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C21H21NO6 |
分子量 |
383.4 g/mol |
IUPAC名 |
(4E)-5-(3,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO6/c1-27-15-9-8-14(12-16(15)28-2)18-17(19(24)13-6-4-3-5-7-13)20(25)21(26)22(18)10-11-23/h3-9,12,18,23-24H,10-11H2,1-2H3/b19-17+ |
InChIキー |
MVEDUOLLQUIYAL-HTXNQAPBSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCO)OC |
SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)
![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)



![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)



![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)
